molecular formula C6H6F4O2 B2377966 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1773508-58-9

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No. B2377966
CAS RN: 1773508-58-9
M. Wt: 186.106
InChI Key: ROWNOOHMOQZGNX-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1773508-58-9 . It has a molecular weight of 186.11 .

It is stored at a temperature of -10 degrees .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The incorporation of difluoromethyl groups into drug molecules can enhance their pharmacological properties. Researchers have explored this compound as a bioisostere for alcohol, thiol, or amine groups. Its unique characteristics, including hydrogen bond donor capability, make it valuable for designing novel pharmaceuticals .

Agrochemicals and Pesticides

The agrochemical industry benefits from motifs containing the 3-(difluoromethyl)-1-methyl-1 H-pyrazole group. This compound has applications in herbicides, fungicides, and other crop protection agents .

Photocatalysis and Organic Synthesis

Researchers have explored the use of difluoromethyl groups in photocatalytic reactions. For instance, the addition of 1,1-diphenylethylene to this compound leads to diethyl(1,1-difluoro-3,3-diphenylallyl)phosphonate, suggesting a radical mechanism .

Site-Selective Modification of Biomolecules

Excitingly, recent advances allow precise site-selective installation of CF2H onto large biomolecules like proteins. This opens up new avenues for drug conjugates and bioconjugation strategies.

Safety and Hazards

The safety information available indicates that this compound is associated with several hazard statements, including H302, H315, H319, and H335 . These statements correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c7-3(8)5(4(11)12)1-6(9,10)2-5/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWNOOHMOQZGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid

CAS RN

1773508-58-9
Record name 1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of Intermediate 304D (500 mg, 2.191 mmol) in ethanol (10 mL) and water (2 mL) was added NaOH (2.191 mL, 10.96 mmol, 5 M in water) and the resulting solution was stirred at RT for 4 h. EtOH was removed under reduced pressure, and the aqueous solution was acidified with a 1.5 N aq. solution of HCl which was then extracted with DCM (3×30 mL). The combined organic layer was washed with brine, dried over Na2SO4, filtered and the filtrate was concentrated to afford Intermediate 304E as a pale yellow liquid (300 mg, 74% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.87 (br. s., 1H), 6.21-6.63 (m, 1H), 2.77-3.11 (m, 4H).
Name
Intermediate 304D
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.191 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
74%

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